Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate
Description
Properties
Molecular Formula |
C9H5Cl2F3O2 |
|---|---|
Molecular Weight |
273.03 g/mol |
IUPAC Name |
methyl 2,6-dichloro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5Cl2F3O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 |
InChI Key |
KRZKZJZIXDIAMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with appropriately substituted benzoic acids or anilines bearing trifluoromethyl and chlorine substituents. The key intermediate is often 2,6-dichloro-3-(trifluoromethyl)benzoic acid, which undergoes esterification to yield the methyl ester.
Chlorination and Trifluoromethylation
Chlorination: Selective chlorination at the 2 and 6 positions of the benzoic acid ring is achieved using reagents such as sulfuryl chloride or chlorine gas under controlled conditions. The process requires careful temperature and reagent control to avoid over-chlorination or side reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 3-position is generally accomplished via electrophilic trifluoromethylating agents or by starting from trifluoromethyl-substituted precursors such as 3-chlorobenzotrifluoride, which can be converted into the corresponding benzoic acid derivatives.
Esterification to Methyl Ester
The carboxylic acid intermediate is esterified with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. This step is typically performed under reflux conditions to ensure complete conversion.
Detailed Preparation Methodology
Preparation of 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid
A representative method involves:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Lithiation | 3-chlorobenzotrifluoride + n-butyllithium at -50°C in tetrahydrofuran (THF) | Ensures regioselective metalation |
| Carboxylation | Addition of CO2 (dry ice) | Forms carboxylic acid group |
| Work-up | Acidification with HCl, extraction with ethyl acetate | Purification by reverse-phase HPLC if needed |
Yield: Moderate to good yields (~50%) reported for this step.
Chlorination of 4-Trifluoromethylaniline to 2,6-Dichloro-4-(trifluoromethyl)aniline
Though this is a related intermediate, the chlorination method provides insight into selective dichlorination:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Chlorination | Sulfuryl chloride or Cl2/H2O2/HCl system | Controlled temperature (0–70°C) |
| Reduction | Zinc or iron powder with dilute HCl | Converts impurities to desired product |
| Purification | Filtration, extraction, pH adjustment with NaOH | Achieves >99% purity and ~95% yield |
This method highlights the importance of controlled reduction to improve purity and yield, which can be adapted for benzoate synthesis.
Esterification to this compound
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Activation | Conversion of acid to acid chloride using oxalyl chloride (COCl)2 in dichloromethane (DCM) with catalytic DMF | Room temperature, 1–2 hours |
| Esterification | Addition of methanol dropwise at room temperature | Reaction proceeds for 30 minutes to 1 hour |
| Work-up | Dilution with water, extraction with DCM, drying over Na2SO4 | Concentration yields pale yellow oil |
Yields are typically high, and the product is confirmed by LCMS and NMR.
Reaction Conditions and Optimization
| Reaction Step | Key Parameters | Typical Values | Comments |
|---|---|---|---|
| Lithiation | Temperature | -50°C | Prevents side reactions |
| Chlorination | Temperature, reagent ratio | 0–70°C; controlled Cl2 or SO2Cl2 amount | Avoids over-chlorination |
| Reduction | Reducing agent, acid concentration | Zinc/iron powder; 0.1–2 M HCl | Critical for impurity control |
| Esterification | Solvent, catalyst, time | Methanol; catalytic H2SO4/HCl; 30 min–1 h | Efficient conversion |
Purification and Characterization
Purification: Typically involves aqueous work-up, organic solvent extraction, drying, and concentration. Reverse-phase HPLC may be employed for high purity requirements.
Characterization: Confirmed by NMR (notably aromatic proton shifts), LCMS (molecular ion peaks), and melting point analysis.
Summary Table of Preparation Methods
Research Discoveries and Industrial Relevance
The selective chlorination and reduction steps are critical for achieving high purity and yield, as demonstrated by patent CN102863342A, which emphasizes controlled reduction to convert impurities into the desired product without over-reduction.
Esterification via acid chloride intermediates is a well-established industrial method, providing efficient conversion under mild conditions.
The use of trifluoromethylated aromatic compounds as starting materials facilitates regioselective functionalization, a key factor in the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethyl group can be oxidized under specific conditions to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparison of Methyl Benzoate Derivatives
*Calculated based on substituents.
Structural and Electronic Differences
- Substituent Effects :
- The chlorine atoms in the target compound (positions 2 and 6) are stronger electron-withdrawing groups compared to fluorine in the difluoro analog , increasing electrophilicity at the aromatic ring.
- The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) or sulfonyloxy (-OSO₂CF₃) groups in analogs .
- Sulfonylurea derivatives (e.g., triflusulfuron-methyl) feature triazine rings and urea linkages, enabling herbicidal activity via acetolactate synthase inhibition .
Physicochemical Properties
- Lipophilicity: The -CF₃ and -Cl groups in the target compound increase logP (octanol-water partition coefficient) compared to methoxy-substituted analogs, affecting solubility and bioavailability.
- Stability : Electron-withdrawing substituents (Cl, CF₃) may enhance hydrolytic stability of the ester group relative to electron-donating substituents (e.g., -OCH₃) .
Biological Activity
Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate is a synthetic organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, including antimicrobial, herbicidal, and other pharmacological properties, supported by various studies and findings.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₆Cl₂F₃O₂. The presence of two chlorine atoms and one trifluoromethyl group on the aromatic ring significantly influences its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and biological efficacy .
Antimicrobial Properties
Research indicates that compounds with similar halogenated structures exhibit significant antimicrobial activity. This compound is hypothesized to possess analogous properties due to its structural features. Studies have shown that halogenated benzoates can inhibit the growth of various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate | 10 | E. coli |
| Trifluoromethyl derivatives | 4.88 | C. albicans |
The minimum inhibitory concentrations (MICs) for related compounds suggest that this compound could be effective against similar organisms.
Herbicidal Activity
The herbicidal properties of this compound are also noteworthy. Compounds with trifluoromethyl groups have been shown to disrupt biochemical pathways in plants, leading to growth inhibition or death in susceptible species .
Case Study: Herbicidal Efficacy
A study assessing the herbicidal activity of related compounds found that those with similar structural features effectively controlled unwanted vegetation in agricultural settings. This compound's potential as a selective herbicide warrants further investigation.
The mechanisms through which this compound exerts its biological effects involve interactions with specific enzymes or receptors within target organisms. The halogen substituents may enhance binding affinity to these biological targets, leading to inhibition of key metabolic pathways.
Q & A
Q. What are the common synthetic routes for Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate, and what are their advantages and limitations?
- Methodological Answer : The compound is typically synthesized via esterification of 2,6-dichloro-3-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic aromatic substitution (SNAr) on pre-functionalized aromatic precursors (e.g., dichlorotrifluoromethylbenzene derivatives) can introduce substituents regioselectively. Advantages of esterification include simplicity and high yields under mild conditions (~60–80°C). Limitations include competing side reactions (e.g., hydrolysis under prolonged heating) and the need for rigorous purification via column chromatography or recrystallization to isolate the ester .
Q. How is the compound characterized using spectroscopic methods, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The ester methyl group appears as a singlet near δ 3.9–4.1 ppm (¹H), while the aromatic protons exhibit splitting patterns reflecting the substituents’ positions. The trifluoromethyl group (CF₃) is observed as a quartet in ¹⁹F NMR (~δ -60 to -65 ppm).
- IR Spectroscopy : Strong C=O stretching (~1720 cm⁻¹) confirms the ester functionality.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 279 (C₉H₅Cl₂F₃O₂) with fragments corresponding to loss of COOCH₃ (~44 Da).
- X-ray Crystallography : Critical for confirming regiochemistry; SHELX software is widely used for structure refinement despite challenges like twinning or disorder .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in multistep syntheses involving this compound?
- Methodological Answer : Optimization involves:
- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions during SNAr steps.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve selectivity for trifluoromethyl-group retention.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes ester hydrolysis.
- In-situ Monitoring : Use of HPLC or TLC to track reaction progress and adjust stoichiometry dynamically.
Example: A patent for a related compound (Methyl 4-chloro-3-(trifluoromethyl)benzoate) achieved >90% yield via controlled methanol addition and reflux optimization .
Q. What strategies resolve contradictory data between computational predictions and experimental reactivity for this compound?
- Methodological Answer :
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to identify discrepancies in electronic effects (e.g., CF₃’s electron-withdrawing impact). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model steric hindrance from chlorine substituents.
- Kinetic Studies : Perform time-resolved NMR or calorimetry to validate reaction mechanisms (e.g., SNAr vs. radical pathways).
- Isotopic Labeling : Use ¹⁸O-labeled esters to trace hydrolysis pathways conflicting with theoretical models.
Contradictions often arise from solvent effects or transition-state stabilization not accounted for in simulations .
Q. What challenges arise in crystal structure determination, and how can SHELX software address them?
- Methodological Answer : Challenges include:
- Disorder : The CF₃ group’s rotational freedom may cause electron density smearing. SHELXL’s PART instruction partitions disordered atoms for refinement.
- Twinning : Common in halogenated aromatics; SHELXD’s twin law detection identifies twin domains.
- Weak Diffraction : High-resolution data (≤0.8 Å) are critical. SHELXE’s density modification improves phase estimates for low-quality crystals.
Example: SHELX refinement resolved twinning in a triazine derivative structurally analogous to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
